![molecular formula C21H25N3O2 B4118958 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4118958.png)
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
描述
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
作用机制
PNU-282987 acts as a selective agonist for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in several cognitive and behavioral processes.
Biochemical and Physiological Effects:
PNU-282987 has been shown to improve cognitive function and memory in preclinical studies. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PNU-282987 has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.
实验室实验的优点和局限性
One of the major advantages of using PNU-282987 in lab experiments is its selectivity for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, which reduces the potential for off-target effects. However, one of the limitations of using PNU-282987 is its relatively short half-life, which may require frequent dosing in preclinical studies.
未来方向
Several future directions for the research on PNU-282987 include the development of more potent and selective agonists for the α7 N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, more studies are needed to determine the optimal dosing and administration of PNU-282987 for its potential clinical use.
科学研究应用
PNU-282987 has been studied extensively for its potential therapeutic applications in several neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-4-10-20(11-5-15)24-13-12-23(14-16(24)2)21(26)22-19-8-6-18(7-9-19)17(3)25/h4-11,16H,12-14H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPQWXSCMCXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24798188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-acetylphenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。